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Introduction

Fluopsin C is a copper-containing secondary metabolite with potent, broad-spectrum
antimicrobial and antitumor properties.[1] First identified in 1970, it has garnered renewed
interest in recent years as a potential therapeutic agent in an era of increasing antimicrobial
resistance.[1] This technical guide provides a comprehensive overview of the origin, discovery,
biological activity, and biosynthesis of Fluopsin C, with a focus on the scientific data and
experimental methodologies that have defined our understanding of this unique
metalloantibiotic.

Discovery and Producing Microorganisms

Fluopsin C was first reported in 1970 as a "dark green antibiotic" isolated from the bacterium
Pseudomonas MCRL 10107 and was initially designated as antibiotic YC 73.[1] It is primarily
produced by bacteria of the Pseudomonas and Streptomyces genera.[1] The production of
Fluopsin C is notably dependent on the presence of copper in the culture medium.[1]

A significant producer of Fluopsin C is the Pseudomonas aeruginosa LV strain.[2][3] This
strain was isolated from a citrus canker lesion on an orange (Citrus sinensis cv. Valencia) in
Astorga, Parana, Brazil.[2]

Table 1: Known Fluopsin C-Producing Microorganisms
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Microorganism

Reference

Pseudomonas MCRL 10107

[1]

Pseudomonas aeruginosa LV strain

[2](3]

Pseudomonas jinanesis

[415]

Streptomyces sp.

[1]

Physicochemical and Spectroscopic Properties

Fluopsin C is characterized as a dark-green, thin, prismatic crystalline solid.[1] Early structural

elucidation studies in the 1970s utilized techniques such as nuclear magnetic resonance

(NMR) and infrared (IR) spectroscopy on the demetallated ligand, as the paramagnetic nature

of the Cu(ll) ion interferes with direct NMR analysis of the complex.[6]

Table 2: Physicochemical and Spectroscopic Data for Fluopsin C

Property Value/Description Reference
Dark-green, thin, prismatic

Appearance [1]
crystals

Molecular Formula C4H6CuUN202S2

Molecular Weight 241.79 g/mol

] Not explicitly detailed in search

UV-Vis Amax
results
Data not explicitly detailed in

Infrared (IR) Spectroscopy [6]

search results

Nuclear Magnetic Resonance

(NMR) Spectroscopy

1H and 13C NMR data for the

ligand have been obtained, but
specific chemical shifts are not
detailed in the provided search

results.

[6]

Mass Spectrometry (m/z)

152.9304 [M—C2H4NOS]+

[6]7]
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Biological Activity

Fluopsin C exhibits a wide range of biological activities, including antibacterial, antifungal, and
antitumor effects.[1] Its primary mechanism of action is believed to be the disruption of the
cytoplasmic membrane in both Gram-positive and Gram-negative bacteria.[8]

Antimicrobial Activity

The minimum inhibitory concentration (MIC) of Fluopsin C has been determined for various

pathogenic bacteria.

Table 3: Minimum Inhibitory Concentrations (MIC) of Fluopsin C Against Selected Bacteria
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Organism Strain MIC (pg/mL) Reference
) 4-fold increase from
Klebsiella .
) ATCC 10031 baseline after 21 [2]
pneumoniae
passages
Klebsiella
_ Kpn-KPC 19 2.0 [2][3]
pneumoniae
Klebsiella 8-fold increase from
_ Kpn-KPC 19 [2]
pneumoniae 2.0 after 21 passages
o ) >10-fold lower than P.
Escherichia coli BW25113 ] [7]
aeruginosa PAO1
_ - >10-fold lower than P.
Bacillus subtilis 168 ) [7]
aeruginosa PAO1
Pseudomonas
. PAO1 >70 [6][9]
aeruginosa
Acinetobacter
. ATCC 19606 5.2 [10]
baumannii
Acinetobacter
. AR0312 20.8 [10]
baumannii
Acinetobacter )
. XDR strains 3.5 [10]
baumannii
Enterococcus faecium  ATCC 6569 <20 [3]
Staphylococcus
Py <20 3]
aureus
Cytotoxicity

Fluopsin C has demonstrated significant cytotoxicity against various cancer cell lines.

However, its toxicity against normal cell lines is a consideration for its therapeutic potential.[4]

[5]

Table 4: Cytotoxicity (IC50) of Fluopsin C Against Mammalian Cell Lines
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. Incubation
Cell Line Cell Type . IC50 (pmoliL) Reference
Time (h)

Human breast

MCE-7 ) 2.9 [4]
adenocarcinoma
Human breast

MCFE-7 ) 12 1.6 [4]
adenocarcinoma
Human breast

MCFE-7 ) 24 0.9 [4][5]
adenocarcinoma
Human breast

MD-MBA-231 ) 6 2.8 [4]
adenocarcinoma
Human breast

MD-MBA-231 ) 12 1.9 [4]
adenocarcinoma
Human breast

MD-MBA-231 ) 24 1.03 [4][5]
adenocarcinoma
Normal human

HL7702 24 2.7 [4][5]
hepatocytes
Human

HMLE mammary 24 2.4 [4]15]
epithelial cells
Monkey kidne ~2 nug/mL (~8.3

LLC-MK2 _ y y 24 Hg ( [2]
epithelial cells HM)

Human ~2 pg/mL (~8.3
Red blood cells 24 [2]

Erythrocytes HM)

Experimental Protocols
Production of Fluopsin C

A general protocol for the production of Fluopsin C from P. aeruginosa LV strain is as follows:

e Culture Medium: Prepare nutrient broth supplemented with 5 mg/L of copper chloride.[2][3]
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Inoculation: Inoculate the medium with P. aeruginosa LV strain.

Incubation: Culture for 10 days.[2][3] The presence of copper is a trigger for Fluopsin C
production.[1]

Extraction and Purification

The following is a general procedure for the extraction and purification of Fluopsin C from the

culture supernatant:

Centrifugation: Centrifuge the bacterial culture at 9,000 rpm for 20 minutes at 4°C to
separate the supernatant from the bacterial cells.[2][3]

Solvent Extraction: Extract the supernatant with an equal volume of dichloromethane.[2][3][7]
The dichloromethane layer, which contains the dissolved Fluopsin C, is collected.[7]

Drying: Dry the dichloromethane extract by rotary evaporation under reduced pressure.[7]
Resuspension: Resuspend the dried extract in a 50/50 mixture of water and acetonitrile.[7]

Flash Chromatography: Purify the extract using flash chromatography with a silica gel 60
column. Elute with a solvent system of petroleum ether:dichloromethane:ethyl ether
(65:25:10).[2][3]

High-Performance Liquid Chromatography (HPLC): Further purify the Fluopsin C fraction by
preparative HPLC on a C18 column using a water to acetonitrile gradient.[7] A specific
method involves a C18 column (5 pum, 4.6 mm x 250 mm) with a gradient of acidified
ultrapure water (1% v/v acetic acid) to acetonitrile, with Fluopsin C eluting at approximately
14.3 minutes.

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) can be determined using a broth microdilution

method:

Preparation of Inoculum: Grow bacterial strains in Mueller-Hinton Broth (MHB) Il overnight.
Dilute the culture to the desired starting inoculum (e.g., 106 CFU/mL).
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Serial Dilutions: Perform serial dilutions of Fluopsin C in a 96-well microtiter plate to achieve
a range of concentrations.

Inoculation: Add the bacterial inoculum to each well.
Incubation: Incubate the plate at 37°C overnight.

Determination of MIC: The MIC is the lowest concentration of Fluopsin C that inhibits visible
bacterial growth (OD600 < 0.3).[7]

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of Fluopsin C can be assessed using the MTT assay:

Cell Seeding: Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

Treatment: Treat the cells with various concentrations of Fluopsin C for the desired time
points (e.g., 6, 12, 24 hours).

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of
formazan crystals.

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)
using a microplate reader. The cell viability is proportional to the absorbance.

Biosynthesis of Fluopsin C

The biosynthetic pathway of Fluopsin C in Pseudomonas aeruginosa has been elucidated and
involves a five-enzyme pathway encoded by the flc gene cluster (PA3515-PA3519).[6][11][12]

The biosynthesis starts from L-cysteine and involves a series of enzymatic reactions including

lyases, iron-dependent enzymes, and a methyltransferase.[6][11][12]
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Fluopsin C Biosynthetic Pathway
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Caption: Biosynthetic pathway of Fluopsin C.

Conclusion

Fluopsin C remains a compelling natural product with significant potential in the development
of new antimicrobial and anticancer agents. Its unique copper-dependent biosynthesis and
membrane-disrupting mechanism of action provide a foundation for further research and
development. This guide has summarized the key technical aspects of its origin, discovery, and
characterization to aid researchers in this endeavor. Further optimization of production and
purification protocols, along with a more detailed investigation of its pharmacological
properties, will be crucial for its potential clinical translation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b14170345?utm_src=pdf-body-img
https://www.benchchem.com/product/b14170345?utm_src=pdf-body
https://www.benchchem.com/product/b14170345?utm_src=pdf-body
https://www.benchchem.com/product/b14170345?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14170345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

1. Fluopsin C: A Review of the Antimicrobial Activity against Phytopathogens | MDPI
[mdpi.com]

2. Fluopsin C for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically
Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella
pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

3. Frontiers | Fluopsin C for Treating Multidrug-Resistant Infections: In vitro Activity Against
Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing
Klebsiella pneumoniae [frontiersin.org]

4. Fluopsin C induces oncosis of human breast adenocarcinoma cells - PMC
[pmc.ncbi.nlm.nih.gov]

5. Fluopsin C induces oncosis of human breast adenocarcinoma cells - PubMed
[pubmed.ncbi.nim.nih.gov]

6. Biosynthesis of fluopsin C, a copper-containing antibiotic from Pseudomonas aeruginosa -
PMC [pmc.ncbi.nlm.nih.gov]

7. cdr.lib.unc.edu [cdr.lib.unc.edu]

8. Frontiers | Determining the Targets of Fluopsin C Action on Gram-Negative and Gram-
Positive Bacteria [frontiersin.org]

9. escholarship.org [escholarship.org]
10. researchgate.net [researchgate.net]

11. Biosynthesis of fluopsin C, a copper-containing antibiotic from Pseudomonas aeruginosa
- PubMed [pubmed.ncbi.nim.nih.gov]

12. Biosynthesis of fluopsin C, a copper-containing antibiotic from Pseudomonas aeruginosa
[escholarship.org]

To cite this document: BenchChem. [The Origin and Discovery of Fluopsin C: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14170345#origin-and-discovery-of-fluopsin-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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